molecular formula C11H15ClN2O3 B1421800 (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride CAS No. 264275-33-4

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

Cat. No. B1421800
M. Wt: 258.7 g/mol
InChI Key: RCXIHYHAQSRRSY-FVGYRXGTSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-3-Benzamidopropanoate Hydrochloride is C10H12ClN2O3 and its molecular weight is 243.66688 .

Scientific Research Applications

  • Synthesis and Tuberculosis Treatment : One study explored the synthesis of derivatives from L-serine methyl ester hydrochloride, a compound structurally similar to (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride. These derivatives were tested against Mycobacterium tuberculosis, showing potential for tuberculosis treatment (Pinheiro et al., 2007).

  • Deamination Studies : Another research focused on the deamination of methyl 4, 6-benzylidene-β-D-glucosaminide hydrochloride. The study provided insights into the mechanisms of deamination reactions which are crucial for understanding certain biochemical processes (Akiya & Osawa, 1959).

  • Synthesis of Pharmaceutical Compounds : There are studies on the synthesis of various pharmaceutical compounds, such as Lercanidipine Hydrochloride, where compounds similar to (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride are used as intermediates (Li Guo-ping, 2005).

  • Antiproliferative Activity : Research on the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides, which include structures akin to (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride, has shown antiproliferative activity and potential in cancer treatment (Youssef et al., 2020).

  • Optical Studies : Studies on the growth and spectroscopic analysis of pure and amino acid-doped methyl-para-hydroxy benzoate crystals, a related compound, have implications for the development of nonlinear optical (NLO) materials (Selvaraju et al., 2009).

  • Preparation of Heterocyclic Systems : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound sharing functional groups with (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride, was used for preparing various heterocyclic systems, showing its utility in complex organic synthesis (Toplak et al., 1999).

properties

IUPAC Name

methyl (2S)-2-amino-3-benzamidopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIHYHAQSRRSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672844
Record name Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

CAS RN

264275-33-4
Record name Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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